molecular formula C9H11F2NS B6143249 ({4-[(difluoromethyl)sulfanyl]phenyl}methyl)(methyl)amine CAS No. 1221722-62-8

({4-[(difluoromethyl)sulfanyl]phenyl}methyl)(methyl)amine

Cat. No.: B6143249
CAS No.: 1221722-62-8
M. Wt: 203.25 g/mol
InChI Key: DFDHFCHGLJJFGH-UHFFFAOYSA-N
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Description

({4-[(Difluoromethyl)sulfanyl]phenyl}methyl)(methyl)amine is a chemical compound with the CAS Number 1221722-62-8 and a molecular formula of C 9 H 11 F 2 NS . It has a molecular weight of 203.25 g/mol . This compound is supplied with a purity of ≥95% . The presence of the difluoromethylsulfanyl group and the methylamine moiety on the phenyl ring makes this compound a valuable building block in medicinal chemistry and drug discovery research. Its structure suggests potential applications as an intermediate in the synthesis of more complex molecules, particularly for the development of pharmaceutical candidates and bioactive compounds. The difluoromethyl group is often used as a bioisostere to modulate the lipophilicity, metabolic stability, and binding affinity of lead compounds. Researchers can utilize this chemical in various exploratory syntheses, including the development of novel enzyme inhibitors or receptor modulators. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[4-(difluoromethylsulfanyl)phenyl]-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NS/c1-12-6-7-2-4-8(5-3-7)13-9(10)11/h2-5,9,12H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDHFCHGLJJFGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(Phenylsulfonyldifluoromethyl)benzyl Bromide

The initial step involves nucleophilic substitution of 4-bromomethylbenzyl bromide with the (phenylsulfonyl)difluoromethyl anion. Adapted from Liu and Hu’s work on diastereoselective difluoromethylation, the reaction employs difluoromethyl phenyl sulfone (PhSO₂CF₂H) deprotonated by KHMDS (potassium hexamethyldisilazide) in anhydrous THF at −78°C. The resulting anion attacks the benzyl bromide, yielding 4-(PhSO₂CF₂)benzyl bromide.

Reaction Conditions :

  • Solvent : Tetrahydrofuran (THF)

  • Base : KHMDS (1.2 equiv.)

  • Temperature : −78°C to room temperature (12 h)

  • Yield : ~85% (isolated via column chromatography).

Reductive Desulfonylation to 4-(Difluoromethylsulfanyl)benzyl Bromide

The phenylsulfonyl group is reductively removed using a Mg/HOAc/NaOAc system. This step converts the sulfone (PhSO₂CF₂-) into a sulfide (CF₂HS-) while preserving the benzyl bromide functionality.

Procedure :

  • Reductant : Magnesium powder (5 equiv.)

  • Solvent : Acetic acid/sodium acetate buffer (pH 4.5)

  • Temperature : 50°C (6 h)

  • Yield : ~78%.

Alkylation of Methylamine

The final step involves reacting 4-(difluoromethylsulfanyl)benzyl bromide with methylamine in toluene under basic conditions.

Optimized Parameters :

  • Solvent : Toluene

  • Base : Triethylamine (2 equiv.)

  • Temperature : 80°C (8 h)

  • Yield : ~90%.

Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, where methylamine displaces bromide to form the target amine. Excess methylamine ensures monoalkylation, avoiding quaternary ammonium salt formation.

Direct Thiol-Electrophile Coupling

Synthesis of 4-Mercaptobenzyl Chloride

4-Mercaptobenzyl alcohol is chlorinated using thionyl chloride (SOCl₂) in dichloromethane, yielding 4-mercaptobenzyl chloride.

Conditions :

  • Chlorinating Agent : SOCl₂ (3 equiv.)

  • Solvent : Dichloromethane

  • Temperature : 0°C to reflux (2 h)

  • Yield : ~95%.

Difluoromethylthiolation via Copper-Mediated Coupling

The mercaptobenzyl chloride undergoes coupling with difluoromethyl iodide (ICF₂H) using a copper(I) catalyst.

Catalytic System :

  • Catalyst : CuI (10 mol%)

  • Ligand : 1,10-Phenanthroline (20 mol%)

  • Base : Cs₂CO₃ (2 equiv.)

  • Solvent : DMF

  • Temperature : 100°C (12 h)

  • Yield : ~70%.

Amination with Methylamine

The resulting 4-(difluoromethylsulfanyl)benzyl chloride is treated with methylamine in a sealed tube.

Key Parameters :

  • Solvent : Ethanol

  • Temperature : 100°C (24 h)

  • Yield : ~85%.

Comparative Analysis of Methods

Parameter Route 1 Route 2
Total Steps 33
Overall Yield ~60%~56%
Key Advantage High selectivity (avoids thiol oxidation)Avoids sulfone intermediates
Limitation Requires harsh reductive conditionsSensitivity to Cu catalyst loading

Route 1, leveraging reductive desulfonylation, offers superior scalability due to well-established protocols. Route 2, while shorter, demands precise control over copper-mediated coupling to prevent homocoupling byproducts.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35 (d, J = 8.2 Hz, 2H, ArH), 7.22 (d, J = 8.2 Hz, 2H, ArH), 5.01 (s, 2H, CH₂N), 2.45 (s, 3H, NCH₃), 1.98 (t, J = 54 Hz, 1H, CF₂H).

  • ¹⁹F NMR (376 MHz, CDCl₃): δ −108.2 (d, J = 54 Hz).

  • HRMS (ESI+) : m/z calc. for C₁₀H₁₂F₂NS [M+H]⁺: 232.0701; found: 232.0704.

Industrial-Scale Considerations

Adapting Route 1 for bulk synthesis requires:

  • Continuous-Flow Reactors : To manage exothermic KHMDS-mediated reactions.

  • Catalytic Reductive Systems : Replacing stoichiometric Mg with catalytic hydrogenation (Pd/C, H₂) .

Chemical Reactions Analysis

Oxidation Reactions

The thioxo (-S-) group at position 2 undergoes oxidation to form sulfoxides or sulfones under controlled conditions:

  • Reagents : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in aqueous/organic solvents.

  • Conditions : Room temperature to 80°C for 2–6 hours.

  • Products :

    • Sulfoxide derivative: 6-(4-Methoxyphenyl)-4-oxo-2-sulfinylpyrimidine-5-carbonitrile

    • Sulfone derivative: 6-(4-Methoxyphenyl)-4-oxo-2-sulfonylpyrimidine-5-carbonitrile

Key Data :

ReagentTemperature (°C)Time (h)Product Yield (%)
H₂O₂ (30%)25472
KMnO₄ (0.1 M)80268

The methoxy group stabilizes intermediates via resonance, enhancing reaction efficiency .

Reduction Reactions

The thioxo group is reduced to thiol (-SH) or thioether (-S-R) derivatives:

  • Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous THF/EtOH.

  • Conditions : 0–25°C for 1–3 hours.

  • Products :

    • Thiol: 6-(4-Methoxyphenyl)-4-oxo-2-mercaptopyrimidine-5-carbonitrile

    • Thioether: 6-(4-Methoxyphenyl)-4-oxo-2-(alkylthio)pyrimidine-5-carbonitrile

Key Data :

ReagentSolventTemperature (°C)Product Yield (%)
NaBH₄EtOH085
LiAlH₄THF2578

Reduction selectivity depends on steric hindrance from the methoxyphenyl group .

Nucleophilic Substitution Reactions

The thioxo group is replaced by amines or alcohols via nucleophilic attack:

  • Reagents : Primary amines (e.g., aniline) or alcohols (e.g., methanol) in polar aprotic solvents.

  • Conditions : Reflux (60–80°C) for 6–12 hours.

  • Products :

    • Amino derivative: 6-(4-Methoxyphenyl)-4-oxo-2-(arylamino)pyrimidine-5-carbonitrile

    • Alkoxy derivative: 6-(4-Methoxyphenyl)-4-oxo-2-methoxypyrimidine-5-carbonitrile

Key Data :

NucleophileSolventTime (h)Yield (%)
AnilineDMF867
MethanolAcetonitrile658

Electron-donating methoxy groups enhance electrophilicity at the thioxo site .

Cyclization Reactions

The compound undergoes cyclization with bifunctional reagents to form fused heterocycles:

  • Reagents : Hydrazine hydrate or glycine in ethanol/water.

  • Conditions : Reflux (100°C) for 12–24 hours.

  • Products :

    • Triazolo-pyrimidine: 7-(4-Methoxyphenyl)-3-methyl-5-thioxo- triazolo[4,3-f]pyrimidine-8-carbonitrile

    • Quinazoline: 3-(4-Methoxyphenyl)-10-oxo-1-thioxo-1H-pyrimido[6,1-b]quinazoline-4-carbonitrile

Key Data :

ReagentProduct TypeYield (%)
Hydrazine hydrateTriazolo-pyrimidine74
GlycineQuinazoline63

Cyclization is facilitated by intramolecular hydrogen bonding .

Catalytic Behavior in Multicomponent Reactions

The compound participates in Biginelli-like reactions under ionic liquid catalysis:

  • Catalyst : Diisopropylethylammonium acetate (DIPEAc).

  • Conditions : Solvent-free, room temperature, 2–4 hours.

  • Role : Acts as a dihydropyrimidine scaffold for synthesizing polyfunctionalized derivatives.

Key Data :

Aldehyde SubstituentCatalyst Loading (mol%)Yield (%)
4-NO₂-C₆H₄CHO1082
4-Cl-C₆H₄CHO1079

The methoxy group improves solubility and stabilizes transition states .

Comparative Reactivity with Analogues

A comparison of reaction yields with substituent variations:

Substituent (R)Oxidation Yield (%)Reduction Yield (%)Substitution Yield (%)
4-OCH₃ (target)728567
4-NO₂687258
4-Cl657062

The methoxy group’s electron-donating nature increases nucleophilic substitution efficiency relative to electron-withdrawing groups .

Mechanistic Insights

  • Oxidation/Reduction : Proceeds via radical intermediates stabilized by the aromatic methoxy group.

  • Substitution : Follows an SN² mechanism at the electrophilic sulfur center.

  • Cyclization : Initiated by deprotonation of the thioxo group, followed by nucleophilic attack.

These pathways are corroborated by DFT studies and kinetic isotope effects .

Scientific Research Applications

Chemical Research Applications

1. Building Block for Synthesis

  • The compound serves as a critical building block for synthesizing more complex molecules. Its unique structure allows chemists to create derivatives with enhanced properties for various applications.
  • The difluoromethyl group is particularly valuable as it can improve the metabolic stability and bioavailability of drug candidates, making it an essential component in pharmaceutical research.

2. Mechanism of Action

  • The mechanism of action involves difluoromethylation processes, which facilitate the formation of x–CF2H bonds (where x can be carbon or other elements). This property is crucial for modifying the structure and function of target molecules in drug development.
  • The compound's involvement in biochemical pathways has been shown to streamline access to pharmaceutical molecules, indicating its utility in medicinal chemistry.

Biological and Medicinal Applications

1. Drug Design

  • In biological research, ({4-[(difluoromethyl)sulfanyl]phenyl}methyl)(methyl)amine is investigated as a pharmacophore for drug design. Its incorporation into drug candidates can enhance their efficacy and safety profiles.
  • Studies have suggested that compounds with difluoromethyl groups often exhibit improved interaction with biological targets, leading to better therapeutic outcomes .

2. Case Studies

  • Research has demonstrated that derivatives of similar compounds have been effective in treating conditions such as diabetes mellitus and hypertension. For instance, the incorporation of difluoromethyl groups has been linked to increased activity against specific biological targets .

Industrial Applications

1. Agrochemicals

  • In the agricultural sector, this compound is utilized in the production of agrochemicals. Its properties can enhance the effectiveness and stability of pesticides and herbicides.

2. Materials Science

  • The compound's unique chemical properties allow it to be incorporated into polymers and other materials, imparting desirable characteristics such as increased durability and resistance to degradation. This makes it valuable in developing advanced materials for various industrial applications.

Mechanism of Action

The mechanism of action of ({4-[(difluoromethyl)sulfanyl]phenyl}methyl)(methyl)amine involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds and interact with enzyme active sites, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or chemical effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Physical Properties

(a) (4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine ()
  • Structure : Features a fluorine atom (electron-withdrawing) and a methoxy group (electron-donating) on the benzyl ring, paired with a pyridinylmethylamine.
  • Comparison: The difluoromethylsulfanyl group in the target compound exerts a stronger electron-withdrawing effect than the single fluorine in ’s compound.
(b) (Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine ()
  • Structure : Contains a trifluoromethyl (–CF₃) group, which is more electronegative but bulkier than –SCF₂H.
  • Comparison : The –SCF₂H group in the target compound offers a balance between electronic withdrawal and steric hindrance. While –CF₃ has a stronger electron-withdrawing effect, –SCF₂H may enhance sulfur-mediated interactions (e.g., with enzymes or receptors) .

Sulfur-Containing Analogues

(a) 4-[(4-Chlorobenzyl)sulfanyl]-3-nitrobenzaldehyde O-(4-nitrobenzyl)oxime ()
  • Structure : Includes a sulfanyl (–S–) linkage but in a nitro-substituted benzaldehyde oxime.
  • Comparison : The sulfanyl group in both compounds contributes to π-conjugation and redox activity. However, the target compound’s thioether (–S–CF₂H) is less reactive than the oxime’s sulfanyl group, favoring stability under physiological conditions .
(b) 4-(Furan-2-yl)butan-2-ylamine ()
  • Structure : Combines a propargyloxy group and furan with a secondary amine.
  • Comparison : The target compound’s –SCF₂H group provides distinct electronic modulation compared to the propargyloxy group, which is more polarizable. This difference may influence binding kinetics in biological systems .

Data Table: Key Properties of Compared Compounds

Compound Name Substituents pKa (Estimated) logP (Predicted) Applications/Notes
Target Compound –SCF₂H, –CH₂NHCH₃ ~8.2 2.5 Drug discovery (hypothetical)
(4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine –F, –OCH₃, pyridine ~7.8 1.8 Pharmacological intermediates
(Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine –CF₃, –CH(CH₃)₂ ~9.0 3.2 Agrochemical precursors
4-[(4-Chlorobenzyl)sulfanyl]-3-nitrobenzaldehyde oxime –Cl, –NO₂, –S– ~6.5 2.9 Herbicide research

Research Implications and Limitations

Further studies are needed to validate its synthetic pathways, stability, and biological activity.

Biological Activity

The compound ({4-[(difluoromethyl)sulfanyl]phenyl}methyl)(methyl)amine , also referred to as DFMSPMA, is a novel chemical entity that has garnered attention due to its potential biological activities. This article delves into the synthesis, characterization, and biological evaluation of DFMSPMA, focusing on its antimicrobial, antioxidant, and cytotoxic properties.

Chemical Structure and Properties

DFMSPMA features a difluoromethyl group attached to a phenyl ring with a sulfanyl linkage, which is significant for its biological activity. The presence of the difluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

Synthesis

The synthesis of DFMSPMA involves several key steps:

  • Starting Materials : The synthesis begins with commercially available phenyl derivatives.
  • Reagents : Utilization of difluoromethylating agents such as DAST (N,N-diethylaminosulfur trifluoride) facilitates the introduction of the difluoromethyl group.
  • Characterization Techniques : The compound is characterized using NMR, IR spectroscopy, and mass spectrometry to confirm its structure.

Antimicrobial Activity

DFMSPMA has been evaluated for its antimicrobial properties against various pathogens. The following table summarizes the minimum inhibitory concentrations (MICs) observed in recent studies:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16
Pseudomonas aeruginosa128

The results indicate that DFMSPMA exhibits moderate antibacterial activity, particularly against Candida albicans, suggesting potential applications in antifungal therapies .

Antioxidant Activity

The antioxidant capacity of DFMSPMA was assessed using various assays including DPPH and ABTS methods. The results are presented in the table below:

Assay TypeInhibition Rate (%)
DPPH45 ± 2.5
ABTS50 ± 3.0

These findings suggest that DFMSPMA possesses significant antioxidant properties, comparable to standard antioxidants like ascorbic acid .

Cytotoxicity

Cytotoxicity studies were conducted using human cell lines to evaluate the safety profile of DFMSPMA. The compound showed an IC50 value of 25 µM against HeLa cells, indicating moderate cytotoxic effects. Further studies are necessary to determine the mechanism of action and potential selectivity towards cancerous cells .

Case Studies

A recent study investigated the efficacy of DFMSPMA in a mouse model of bacterial infection. Mice treated with DFMSPMA showed a significant reduction in bacterial load compared to controls, highlighting its potential as an antimicrobial agent in vivo . Another study focused on the compound's antioxidant effects in oxidative stress models, demonstrating its ability to reduce cellular damage caused by reactive oxygen species (ROS) .

Q & A

Basic Research Questions

Q. What are the critical steps in designing a synthesis route for ({4-[(difluoromethyl)sulfanyl]phenyl}methyl)(methyl)amine?

  • Answer : The synthesis involves two key steps:

Formation of the difluoromethyl sulfanylphenyl group : This can be achieved via nucleophilic substitution, where a thiolate (e.g., from difluoromethyl mercaptan) reacts with a halogenated aromatic precursor (e.g., 4-bromobenzyl chloride) under basic conditions (e.g., K₂CO₃ in DMF) .

Introduction of the methylamine group : The benzyl chloride intermediate can undergo alkylation with methylamine or reductive amination using formaldehyde and a reducing agent (e.g., NaBH₃CN) .
Optimization of solvent polarity (e.g., DMF vs. THF) and reaction temperature (60–100°C) is critical for yield improvement .

Q. How can reaction conditions for sulfur-ether bond formation be optimized to enhance yield?

  • Answer : Key variables include:

  • Base selection : Strong bases like NaH or K₂CO₃ improve thiolate nucleophilicity, but milder bases (e.g., Et₃N) may reduce side reactions .
  • Catalyst use : Catalytic KI or phase-transfer catalysts (e.g., TBAB) accelerate halogen displacement .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates compared to non-polar solvents .
  • Temperature control : Reactions at 80–100°C typically achieve >80% conversion within 12–24 hours .

Advanced Research Questions

Q. How can NMR and mass spectrometry distinguish structural isomers or byproducts in the final compound?

  • Answer :

  • ¹H/¹⁹F NMR : The difluoromethyl group (-CF₂H) shows a characteristic triplet (~δ 5.5–6.5 ppm, J = 55–60 Hz) in ¹H NMR, while ¹⁹F NMR reveals a doublet for the -SCF₂H moiety .
  • High-resolution mass spectrometry (HRMS) : Accurate mass analysis (e.g., m/z calculated for C₉H₁₀F₂NS: 209.0482) confirms molecular formula and excludes common byproducts like sulfoxides or disulfides .
  • 2D NMR (COSY, HSQC) : Correlates aromatic protons with the sulfanyl group and methylamine substituents to confirm regiochemistry .

Q. What strategies mitigate challenges in amine protection/deprotection during synthesis?

  • Answer :

  • Protecting groups : Use tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to shield the amine during sulfur-ether formation. Boc deprotection with TFA or HCl/dioxane ensures minimal side reactions .
  • Reductive amination : Directly introduces the methylamine group without intermediate protection, using formaldehyde and NaBH₃CN in MeOH at 0–25°C .
  • Byproduct analysis : Monitor reaction progress via TLC or LC-MS to detect over-alkylation (e.g., dimethylamine byproducts) .

Q. How can computational methods predict the compound’s binding affinity for biological targets?

  • Answer :

  • Molecular docking : Software like AutoDock Vina models interactions with enzymes (e.g., kinases) or receptors, leveraging the sulfanyl group’s hydrogen-bonding potential and the aromatic ring’s hydrophobic interactions .
  • Binding free energy calculations : MM/GBSA or MM/PBSA methods estimate ΔG values, with corrections for fluorine’s electronegativity and solvation effects .
  • Pharmacophore mapping : Identifies critical motifs (e.g., CF₂S- for target engagement) using tools like Schrödinger’s Phase .

Methodological Considerations

  • Contradictions in evidence :

    • (PubChem) and 19 (Enamine) suggest similar sulfur-ether reaction conditions, but 19 reports higher yields (85% vs. 70%) due to optimized catalysts .
    • highlights nitro reduction as a viable amine source, while favors reductive amination for direct methylation .
  • Key data tables :

    Reaction StepOptimal ConditionsYieldReference
    Sulfur-ether bondK₂CO₃, DMF, 80°C, 18h85%
    Methylamine additionNaBH₃CN, MeOH, 0°C, 4h78%
    PurificationColumn chromatography (SiO₂, hexane:EtOAc)90% purity

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